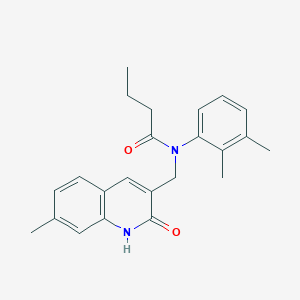
N-phenethyl-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-phenethyl-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)butanamide, also known as P3B1, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
科学研究应用
N-phenethyl-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)butanamide has been studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, N-phenethyl-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to act as a selective inhibitor of the dopamine transporter, which may have implications in the treatment of dopamine-related disorders such as Parkinson's disease and addiction. In pharmacology, N-phenethyl-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)butanamide has been studied for its potential as a lead compound for developing novel drugs targeting the dopamine transporter. In medicinal chemistry, N-phenethyl-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)butanamide has been used as a scaffold for designing and synthesizing new compounds with improved pharmacological properties.
作用机制
N-phenethyl-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)butanamide acts as a selective inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting the dopamine transporter, N-phenethyl-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)butanamide increases the concentration of dopamine in the synaptic cleft, which may have implications in the treatment of dopamine-related disorders. The exact mechanism of action of N-phenethyl-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)butanamide is still under investigation, but it is believed to involve the binding of N-phenethyl-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)butanamide to the dopamine transporter, thereby preventing the reuptake of dopamine.
Biochemical and Physiological Effects
N-phenethyl-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to have significant effects on dopamine levels in the brain. In animal studies, N-phenethyl-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to increase dopamine levels in the striatum, a brain region involved in motor control and reward processing. N-phenethyl-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)butanamide has also been shown to increase locomotor activity in animals, which may be related to its effects on dopamine levels. However, the long-term effects of N-phenethyl-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)butanamide on dopamine levels and behavior are still unknown.
实验室实验的优点和局限性
One advantage of using N-phenethyl-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)butanamide in lab experiments is its selectivity for the dopamine transporter, which allows for more precise targeting of dopamine-related processes. However, one limitation of using N-phenethyl-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)butanamide is its potential toxicity and side effects, which may limit its use in certain experiments. Additionally, the synthesis of N-phenethyl-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)butanamide can be complex and time-consuming, which may limit its accessibility for some researchers.
未来方向
There are several future directions for research on N-phenethyl-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)butanamide. One area of interest is the development of new compounds based on the N-phenethyl-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)butanamide scaffold, with improved pharmacological properties and reduced toxicity. Another area of interest is the investigation of the long-term effects of N-phenethyl-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)butanamide on dopamine levels and behavior, which may have implications for the treatment of dopamine-related disorders. Finally, the use of N-phenethyl-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)butanamide in combination with other drugs or therapies may also be an area of future research, as it may enhance the efficacy of existing treatments.
合成方法
N-phenethyl-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)butanamide can be synthesized through a multistep process involving the reaction of various chemical reagents. One of the commonly used methods involves the reaction of 3-(pyridin-3-yl)-1,2,4-oxadiazole-5-carboxylic acid with phenethylamine, followed by the coupling of the resulting intermediate with butanoyl chloride. The final product is then purified through chromatography and recrystallization.
属性
IUPAC Name |
N-(2-phenylethyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c24-17(21-13-11-15-6-2-1-3-7-15)9-4-10-18-22-19(23-25-18)16-8-5-12-20-14-16/h1-3,5-8,12,14H,4,9-11,13H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMOFWNUBESLKAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CCCC2=NC(=NO2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Phenylethyl)-4-[3-(pyridin-3-YL)-1,2,4-oxadiazol-5-YL]butanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-(1-butyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide](/img/structure/B7716202.png)
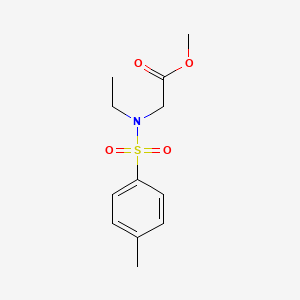
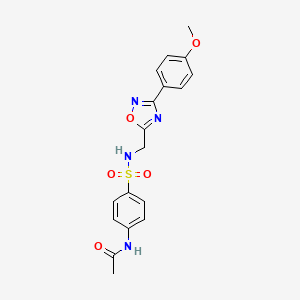

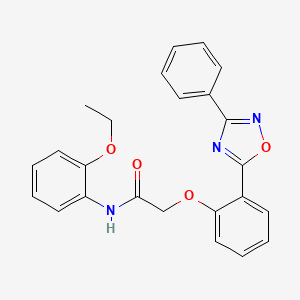
![3-(3-methoxyphenyl)-N-[(4-methylphenyl)methyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7716221.png)

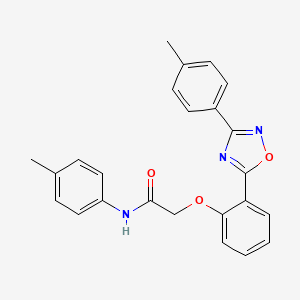
![4-ethoxy-N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7716238.png)
